molecular formula C21H22N4O4 B1681807 SKi-178 CAS No. 1259484-97-3

SKi-178

Katalognummer: B1681807
CAS-Nummer: 1259484-97-3
Molekulargewicht: 394.4 g/mol
InChI-Schlüssel: GMFUWEBOUKIKRP-LPYMAVHISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SKi-178: is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a carboxylic acid group, a methoxyphenyl group, and a dimethoxyphenyl group, making it a molecule of interest in various fields of scientific research.

Wissenschaftliche Forschungsanwendungen

Acute Myeloid Leukemia (AML)

SKI-178 has shown potent cytotoxic effects against various AML cell lines. In preclinical studies, it induced apoptosis through a combination of SphK inhibition and microtubule disruption. Notably, this compound demonstrated effectiveness against multidrug-resistant AML subtypes, highlighting its potential as a novel therapeutic agent .

Case Study: AML Cell Lines

Cell LineIC50 (nM)Mechanism of Action
HL-60400SphK inhibition + Microtubule disruption
THP-1600Prolonged mitosis leading to apoptosis
U937800Induction of CDK1 activation

Prostate Cancer

Recent studies have indicated that this compound also inhibits growth in prostate cancer cells. It effectively reduces cell viability and proliferation through similar mechanisms as observed in AML .

Case Study: Prostate Cancer Cell Lines

Cell LineIC50 (nM)Observed Effects
LNCaP350Reduced proliferation
PC3500Induced apoptosis
DU145450Disrupted cell cycle progression

Safety Profile

In animal models, this compound has been reported to be well-tolerated with minimal adverse effects at therapeutic doses. Studies indicate that it does not significantly affect normal healthy cells, suggesting a favorable safety profile for further development .

Wirkmechanismus

Target of Action

The primary targets of SKi-178 are Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2) . These enzymes play a central role in the sphingolipid metabolic pathway, regulating the intracellular equilibrium between pro-apoptotic Ceramide (Cer) and pro-mitogenic/pro-survival Sphingosine-1-phosphate (S1P), also known as the "Sphingolipid Rheostat" .

Mode of Action

This compound acts as a potent inhibitor of SphK1 and SphK2 . It disrupts the balance of the “Sphingolipid Rheostat”, leading to an increase in pro-apoptotic Ceramide and a decrease in pro-mitogenic/pro-survival S1P . This shift promotes apoptosis and inhibits cell proliferation . Additionally, this compound also acts as a microtubule disrupting agent, further promoting cell death .

Biochemical Pathways

This compound affects the sphingolipid metabolic pathway by inhibiting SphK1 and SphK2 . This leads to an increase in Ceramide, a molecule that promotes apoptosis, and a decrease in S1P, which promotes cell survival and proliferation . The disruption of microtubule dynamics is another significant effect of this compound, which leads to cell cycle arrest and apoptosis .

Pharmacokinetics

It is known that this compound is cytotoxic to numerous cancer cell lines at low to sub-micromolar concentrations , suggesting that it has good cellular permeability and bioavailability.

Result of Action

This compound has been shown to potently inhibit cell viability, proliferation, cell cycle progression, and cell migration, causing robust cell death and apoptosis . It impairs mitochondrial functions, causing mitochondrial depolarization, reactive oxygen species production, and ATP depletion . Furthermore, this compound inhibits Akt-mTOR activation and induces JNK activation in cancer cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SKi-178 typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in an acidic or basic medium, depending on the specific conditions required for the desired product.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the oxidation of an appropriate precursor, such as an aldehyde or alcohol, using oxidizing agents like potassium permanganate or chromium trioxide.

    Attachment of the Methoxyphenyl and Dimethoxyphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions. The methoxy and dimethoxy groups can be added using methoxy-substituted benzene derivatives and appropriate electrophiles.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

SKi-178 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution Reagents: Halogens, alkyl halides, and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 1-Methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

SKi-178 is unique due to its specific combination of functional groups and structural features. The presence of both methoxyphenyl and dimethoxyphenyl groups, along with the pyrazole ring and carboxylic acid group, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Biologische Aktivität

SKi-178 is a novel compound recognized for its dual inhibitory action on sphingosine kinases (SphK1 and SphK2) and its ability to disrupt the microtubule network. This multi-targeted approach positions this compound as a promising therapeutic agent, particularly in the treatment of acute myeloid leukemia (AML) and prostate cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical models, and implications for future research.

1. Inhibition of Sphingosine Kinases
this compound directly engages SphK1 and SphK2, leading to a decrease in sphingosine-1-phosphate (S1P) levels and an increase in ceramide accumulation. The compound has been shown to bind to these kinases effectively at concentrations correlating with its cytotoxic effects (IC50 ranging from 400–800 nM) in various cancer cell lines .

2. Microtubule Disruption
In addition to its role as a sphingosine kinase inhibitor, this compound disrupts the microtubule network. This disruption synergistically enhances apoptosis in AML cell lines, indicating a multifaceted mechanism of action that could improve therapeutic outcomes .

3. Induction of Apoptosis
The apoptotic effects of this compound are mediated through prolonged activation of cyclin-dependent kinase 1 (CDK1) during mitotic arrest, which leads to the phosphorylation and degradation of anti-apoptotic Bcl-2 family members such as Bcl-2, Bcl-xl, and Mcl-1 . This mechanism highlights the potential for this compound to overcome multidrug resistance in cancer therapies.

Table 1: Summary of Preclinical Studies on this compound

StudyCell LineConcentrationKey Findings
AML Cells5 μMInduced apoptosis via JNK activation; increased Bcl-2 phosphorylation.
Prostate Cancer Cells5 μMInhibited cell viability and induced apoptosis; impaired mitochondrial function.
PC-3 Xenograft ModelDaily DoseSignificant tumor growth inhibition; alterations in SphK activity and ceramide production.

Case Studies

Case Study 1: Acute Myeloid Leukemia (AML)
In a study involving AML cell lines, this compound demonstrated significant cytotoxicity, with apoptosis being confirmed through caspase activation assays. The compound's ability to induce cell death was shown to be enhanced when combined with microtubule-disrupting agents, suggesting potential for combination therapies in resistant AML cases .

Case Study 2: Prostate Cancer
Research indicated that this compound effectively inhibited proliferation and migration in primary human prostate cancer cells. The compound caused mitochondrial depolarization and increased reactive oxygen species (ROS) production, leading to ATP depletion and subsequent cell death . These findings support the therapeutic potential of this compound in targeting prostate cancer.

Safety Profile

This compound has been reported to be well-tolerated in normal healthy mice during preclinical studies, indicating a favorable safety profile that warrants further investigation into its clinical applicability .

Eigenschaften

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-13(15-7-10-19(28-3)20(11-15)29-4)22-25-21(26)18-12-17(23-24-18)14-5-8-16(27-2)9-6-14/h5-12H,1-4H3,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFUWEBOUKIKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SKi-178
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
SKi-178
Reactant of Route 3
Reactant of Route 3
SKi-178
Reactant of Route 4
Reactant of Route 4
SKi-178
Reactant of Route 5
Reactant of Route 5
SKi-178
Reactant of Route 6
Reactant of Route 6
SKi-178

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.